2-(2-Bromoethyl)pyridine hydrobromide is a bifunctional organic compound widely used as a precursor for introducing the 2-pyridylethyl moiety in complex molecule synthesis. As a hydrobromide salt, it is supplied as a stable, crystalline solid, a key attribute that differentiates it from its free base form. This physical state and inherent stability are critical for its primary role as a reliable alkylating agent in the synthesis of pharmaceutical intermediates, particularly first-generation antihistamines.
Procuring the free base, 2-(2-bromoethyl)pyridine, as a direct substitute is often unviable due to significant handling and stability issues. Unlike the solid hydrobromide salt, the free base is typically an oil and is susceptible to self-reaction, including intramolecular cyclization or oligomerization, which compromises purity and complicates synthesis. Using the salt form allows for the controlled, in-situ generation of the reactive free base under specific reaction conditions, thus bypassing storage and handling problems. Furthermore, the hydrobromide is the natural salt form resulting from the high-yield synthesis from 2-(2-hydroxyethyl)pyridine using hydrobromic acid, making it the most process-efficient choice compared to other halide salts which would require additional or alternative synthesis steps.
A critical procurement differentiator is the compound's physical state. 2-(2-Bromoethyl)pyridine hydrobromide is a stable, crystalline solid with a melting point of 148-152 °C. In contrast, its free base form, 2-(2-bromoethyl)pyridine, is a liquid oil, which is more difficult to handle, weigh accurately, and store long-term. The solid nature of the hydrobromide salt simplifies laboratory and industrial workflows, reduces exposure risks, and enhances shelf-life by preventing the side reactions, such as cyclization, to which the free base is prone.
| Evidence Dimension | Physical State & Melting Point |
| Target Compound Data | Crystalline Solid, M.P. 148-152 °C |
| Comparator Or Baseline | 2-(2-Bromoethyl)pyridine (free base): Liquid/Oil |
| Quantified Difference | Qualitatively significant (Solid vs. Liquid); defined thermal transition point for the salt. |
| Conditions | Standard Temperature and Pressure (STP) |
The solid form significantly improves handling, weighing accuracy, stability, and safety, making it more suitable for reproducible manufacturing and laboratory synthesis.
The value of a chemical intermediate is heavily dependent on its own synthesis efficiency. 2-(2-Bromoethyl)pyridine hydrobromide can be prepared in quantitative (100%) yield from its common precursor, 2-(hydroxyethyl)pyridine, by reaction with hydrobromic acid. This process directly yields the stable, solid hydrobromide salt, which can be easily isolated and purified by recrystallization. This high-yield, direct-to-solid synthesis route avoids the purification challenges associated with oily free bases or the multi-step processes required to form other salts, ensuring a high-purity starting material for subsequent steps.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 100% (Quantitative) |
| Comparator Or Baseline | Standard organic reactions, where yields often range from 60-95%. |
| Quantified Difference | Achieves maximum theoretical yield. |
| Conditions | Reflux in concentrated HBr from 2-(hydroxyethyl)pyridine precursor. |
A high-yield, one-step synthesis to a stable solid ensures a reliable and cost-effective supply of high-purity precursor, minimizing batch-to-batch variability.
2-(2-Bromoethyl)pyridine hydrobromide is a documented precursor in the synthesis of Carbinoxamine, a first-generation H1-receptor antihistamine. In these multi-step syntheses, the stability and defined reactivity of the precursor are paramount for achieving the high purity required for an Active Pharmaceutical Ingredient (API). Using the stable hydrobromide salt instead of the less stable free base mitigates the risk of side-product formation, which would complicate downstream purification and potentially impact the final API's safety profile. The established use in such GMP-relevant synthesis pathways validates its selection for applications demanding high reproducibility.
| Evidence Dimension | Application as a Pharmaceutical Intermediate |
| Target Compound Data | Used as a key building block for the API Carbinoxamine. |
| Comparator Or Baseline | Generic or unvalidated alkylating agents. |
| Quantified Difference | Not applicable (qualitative validation). |
| Conditions | Multi-step synthesis of pharmaceutical ingredients. |
Its established role in pharmaceutical synthesis provides strong evidence of its reliability, purity, and suitability for high-stakes applications where process control is critical.
This compound is the right choice for synthesizing ethanolamine ether antihistamines like Carbinoxamine. Its solid form ensures accurate stoichiometry and its stability prevents side-reactions, leading to a cleaner crude product and simplifying the purification of the final API.
For workflows that require the precise introduction of a 2-pyridylethyl group onto a nucleophile, this reagent is ideal. Its non-volatile, solid nature makes it safer and easier to handle than the free base, while allowing for controlled release of the reactive species in situ, ensuring reproducible reaction kinetics and yields.
In research and development settings, this compound serves as a reliable and convenient starting material. Its high-yield synthesis and excellent stability reduce the time spent on precursor preparation and characterization, allowing researchers to focus on novel target synthesis.
Irritant